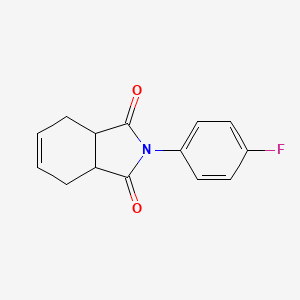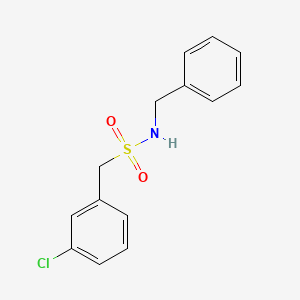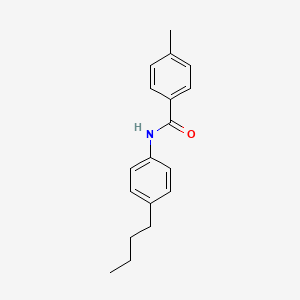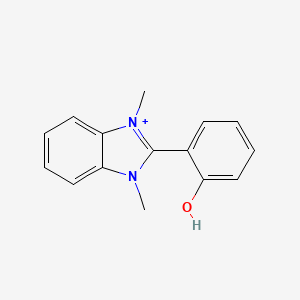![molecular formula C15H17N3O4S2 B11108908 Methyl 3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B11108908.png)
Methyl 3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with a carboxylate group and a sulfonyl group linked to a piperazine ring, which is further substituted with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate typically involves multi-step organic synthesis. One common method includes the nucleophilic substitution reaction where a piperazine derivative reacts with a sulfonyl chloride under basic conditions . The thiophene ring can be introduced through cyclization reactions involving sulfur-containing precursors . The final esterification step involves the reaction of the carboxylic acid with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated synthesis and purification systems would also be integral to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Nucleophiles: Various amines, alcohols, and thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted piperazine derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the sulfonyl group can form hydrogen bonds with various biological molecules . These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.
Piperazine Derivatives: Compounds like 3-(piperazin-1-yl)-1,2-benzothiazole, which have shown significant biological activity.
Uniqueness
Methyl 3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate is unique due to its combination of a thiophene ring with a sulfonyl piperazine moiety, which provides a distinct set of chemical and biological properties not commonly found in other compounds .
Properties
Molecular Formula |
C15H17N3O4S2 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
methyl 3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylthiophene-2-carboxylate |
InChI |
InChI=1S/C15H17N3O4S2/c1-22-15(19)14-12(5-11-23-14)24(20,21)18-9-7-17(8-10-18)13-4-2-3-6-16-13/h2-6,11H,7-10H2,1H3 |
InChI Key |
NDDJBJJVDYXICY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-({N'-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)pyridine-4-carboxamide](/img/structure/B11108840.png)

![2-[9-Benzyl-4-(4-chlorophenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-4-chlorophenol](/img/structure/B11108855.png)
![(2E)-3-[9-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile](/img/structure/B11108857.png)

![2,2'-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4-chloro-3,5-dimethylphenol)](/img/structure/B11108870.png)

![2-Fluoro-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11108878.png)
![4-{[(4-Chlorobenzyl)sulfonyl]amino}benzoic acid](/img/structure/B11108879.png)
![7-(3-Methoxyphenyl)-2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11108885.png)
![4-bromo-2-[(E)-(2-{6-[(2-methylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazinylidene)methyl]phenol](/img/structure/B11108893.png)
![2-[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino]isoindole-1,3-dione](/img/structure/B11108903.png)
